A Researcher's Guide to Sourcing and Verifying Methyl 5-iodo-4-methoxy-2-methylbenzoate
A Researcher's Guide to Sourcing and Verifying Methyl 5-iodo-4-methoxy-2-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-iodo-4-methoxy-2-methylbenzoate is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. As an aryl iodide, it is an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. However, its specific substitution pattern makes it a niche reagent that is not commonly listed in major chemical catalogs. This guide provides a comprehensive strategy for researchers to source, verify, and handle this valuable compound, shifting the focus from a simple supplier search to a robust procurement and qualification workflow.
Compound Identification and Structural Verification
Precise identification is the cornerstone of chemical procurement. Misidentification, particularly with closely related isomers, can lead to significant delays and invalid experimental results. Methyl 5-iodo-4-methoxy-2-methylbenzoate is a specific regioisomer whose properties must be clearly defined.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | methyl 5-iodo-4-methoxy-2-methylbenzoate |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 306.09 g/mol |
| CAS Number | Not readily available; custom synthesis likely required. The corresponding acid has CAS 1606138-24-2.[1] |
| SMILES | COC(=O)C1=C(C)C=C(I)C=C1OC |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring n1 [label="C"]; n2 [label="C", pos="1.5,0!"]; n3 [label="C", pos="1.5,-1.5!"]; n4 [label="C", pos="0,-2.25!"]; n5 [label="C", pos="-1.5,-1.5!"]; n6 [label="C", pos="-1.5,0!"];
// Substituents sub1 [label="C(=O)OCH₃", pos="-2.8,0.75!"]; sub2 [label="CH₃", pos="-2.8,-2.25!"]; sub3 [label="I", pos="2.8,0!"]; sub4 [label="OCH₃", pos="2.8,-2.25!"];
// Bonds n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1; n6 -- sub1; n5 -- sub2; n2 -- sub3; n3 -- sub4;
// Aromaticity (approximated with inner circle) center [shape=point, pos="0,-0.6!"]; center -- n1 [style=invis]; // to position the label
label="Methyl 5-iodo-4-methoxy-2-methylbenzoate" labelloc="b" fontsize=12; }
Caption: Chemical structure of Methyl 5-iodo-4-methoxy-2-methylbenzoate.
It is crucial to differentiate this compound from more common, commercially available isomers such as Methyl 5-iodo-2-methoxybenzoate[2] or Methyl 4-iodo-2-methoxybenzoate.[3][4][5] Always verify the substitution pattern using the IUPAC name and structure, as relying solely on a CAS number can be misleading for rare chemicals.
A Strategic Sourcing Workflow
Given its limited commercial availability, acquiring Methyl 5-iodo-4-methoxy-2-methylbenzoate requires a multi-step approach. The following workflow outlines a logical progression from initial searching to custom synthesis.
Caption: Decision workflow for sourcing niche chemical reagents.
Locating Potential Suppliers
While a direct catalog listing is improbable, the following platforms are essential starting points. Even if the exact molecule is not found, these searches may identify suppliers of the precursor acid or companies specializing in similar chemistries.
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Broad-Spectrum Suppliers:
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Chemical Search Aggregators:
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ChemicalBook: Useful for identifying a wide range of, primarily Asian, suppliers and comparing CAS-based listings.[2]
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MolPort, Chemspace: Marketplaces that aggregate catalogs from numerous smaller and custom synthesis suppliers.
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Custom Synthesis Organizations (CSOs): This is the most probable route for obtaining the target compound. When engaging a CSO, clarity is paramount.
The Alternative: In-House Synthesis
For laboratories with synthetic chemistry capabilities, in-house synthesis may be a viable option. Aryl iodides can be synthesized through various methods, with electrophilic iodination being a common strategy.[8][9] A plausible synthetic route would involve the iodination of a suitable precursor, followed by esterification.
Caption: A plausible two-step synthesis pathway.
Causality Behind the Choice: Direct iodination of 2-methylbenzoic acid can produce a mixture of isomers, which are difficult to separate.[10][11] Starting with a precursor that already has the methoxy group at position 4 helps direct the iodine to the desired position 5 (ortho to the activating methoxy group and para to the methyl group), thus ensuring high regioselectivity.
Supplier and Compound Qualification Protocol
Regardless of the source, rigorous qualification is non-negotiable.
Supplier Qualification Checklist:
| Criteria | Catalog Purchase | Custom Synthesis (CSO) |
| Purity Specification | Check stated purity (e.g., >97%). | Define required purity (e.g., >98% by HPLC). |
| Analytical Data | Certificate of Analysis (CoA) should be available. | Specify required data: ¹H NMR, ¹³C NMR, LC-MS, HPLC. |
| Lead Time | Typically 1-5 business days. | Typically 4-12 weeks. |
| Scalability | Limited to stock quantities. | Confirm ability to scale up for future needs. |
| Technical Support | General support available. | Direct access to the synthetic chemist is a major advantage. |
Experimental Protocol: Verifying Compound Identity and Purity
This protocol provides a self-validating system to confirm you have received the correct, high-purity compound.
Objective: To confirm the structure and assess the purity of a supplied sample of Methyl 5-iodo-4-methoxy-2-methylbenzoate using ¹H NMR and LC-MS.
Methodology:
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Sample Preparation for ¹H NMR: a. Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent. c. Transfer the solution to a clean, dry NMR tube.
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¹H NMR Data Acquisition: a. Acquire the spectrum on a 400 MHz or higher spectrometer. b. Process the data (Fourier transform, phase correction, baseline correction).
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Data Analysis (Expected Spectrum):
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Aromatic Protons (2H): Two singlets are expected in the aromatic region (~7.0-8.5 ppm). One proton is ortho to the iodine and meta to the ester; the other is ortho to the methyl group.
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Methoxy Protons (3H): A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group on the ring.
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Ester Methyl Protons (3H): A sharp singlet around 3.7-3.9 ppm corresponding to the -COOCH₃ group.
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Ring Methyl Protons (3H): A sharp singlet around 2.2-2.5 ppm corresponding to the -CH₃ group on the ring.
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Purity: The absence of significant unassignable peaks and correct integration ratios are primary indicators of high purity.
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LC-MS Analysis for Purity Confirmation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). d. Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer. e. Expected Result: The HPLC chromatogram should show a single major peak (>98% area). The mass spectrum for this peak should show the expected molecular ion ([M+H]⁺ at m/z 307.0 or [M+Na]⁺ at m/z 329.0).
Safety, Handling, and Storage
Aryl iodides and related organic intermediates require careful handling.
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Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Aryl iodides can be light-sensitive and may slowly decompose to release free iodine. Store the compound in a tightly sealed, amber glass container in a cool, dry, and dark place.[12][13] Storage at 2-8°C is recommended for long-term stability.[1]
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Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals.
Conclusion
Sourcing Methyl 5-iodo-4-methoxy-2-methylbenzoate is a task that requires more than a simple catalog search. It demands a strategic approach involving diligent supplier evaluation, a clear understanding of potential synthetic routes, and, most importantly, a rigorous, in-house protocol for structural verification and purity assessment. By following the workflow and protocols outlined in this guide, researchers can confidently procure this valuable building block, ensuring the integrity and success of their scientific endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13904571, 5-Iodo-4-methoxy-2-methylbenzoic acid. Retrieved from [Link]
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Farrugia, L. J., & Ghaffar, A. (2014). Methyl 5-iodo-2-methoxybenzoate. IUCrData, 1(1), x140586. Available at: [Link]
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Pharmaffiliates. (n.d.). 5-Iodo-4-methoxy-2-methylbenzoic Acid. Retrieved from [Link]
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Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Org. Synth., 96, 137-149. Available at: [Link]
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Seeberger, P. H. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination [Video]. YouTube. Retrieved from [Link]
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Shimadzu Scientific Instruments. (2019, May 29). Safety Data Sheet: Sodium Iodide Solution. Retrieved from [Link]
- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
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Chen, Y.-C., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(18), 11109-11116. Available at: [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
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Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid. Retrieved from [Link]
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AECOCHEM. (n.d.). Polymer Ethylene Propylene Copolymer CAS 9010-79-1. Retrieved from [Link]
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European Patent Office. (n.d.). EP1642881B1 - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from [Link]
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Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
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